molecular formula C18H17N3O5S B2384883 1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 620543-61-5

1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2384883
CAS No.: 620543-61-5
M. Wt: 387.41
InChI Key: PIGIRUUYSICALP-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
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Biological Activity

1-(4-Nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of various aryl isocyanates with hydrazine derivatives. Research indicates that modifications in the synthesis pathways can enhance yields and purity, which is critical for subsequent biological testing .

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds containing the thieno[3,4-d]imidazole framework. For instance, related compounds have demonstrated activity against viruses such as HIV and Hepatitis C. The biological activity is often quantified using metrics like EC50 (the concentration required to achieve half-maximal effect) and CC50 (the concentration that is cytotoxic to 50% of cells).

CompoundVirus TargetEC50 (μM)CC50 (μM)Therapeutic Index
Compound AHIV-13.98>400>100
Compound BHCV32.2802.48

The therapeutic index is a crucial measure as it indicates the safety margin of the compound .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies have shown that similar thieno[3,4-d]imidazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Values : Ranged from 10 μM to 25 μM for different derivatives.

Research indicates that these compounds may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes involved in viral replication or cancer cell proliferation. The presence of the nitrophenyl group potentially enhances its reactivity and binding affinity to these targets.

Case Studies

  • Antiviral Study : A recent study evaluated a series of thieno[3,4-d]imidazole derivatives against HIV-1, revealing that modifications at the nitrogen positions significantly influenced antiviral activity.
  • Anticancer Study : Another investigation focused on the effects of related compounds on MCF-7 cells, showing that certain substitutions led to enhanced cytotoxicity and selectivity towards cancer cells.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-12-2-4-13(5-3-12)19-16-10-27(25,26)11-17(16)20(18(19)22)14-6-8-15(9-7-14)21(23)24/h2-9,16-17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGIRUUYSICALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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